Methyl 2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 2-METHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves several steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methylbenzyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the methyl group can produce a carboxylic acid .
Scientific Research Applications
METHYL 2-METHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the quinoline ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activity .
Comparison with Similar Compounds
Similar Compounds
METHYL 4- (2- (4- ( (4-METHYLBENZYL)OXY)BENZOYL)CARBOHYDRAZONOYL)BENZOATE: Similar structure but different functional groups.
2-METHYL-4-((4-METHYLBENZYL)OXY)BENZALDEHYDE: Similar core structure but lacks the quinoline ring
Uniqueness
METHYL 2-METHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 2-methyl-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26N2O6/c1-15-7-9-17(10-8-15)14-34-22-12-11-18(13-20(22)28(31)32)24-23(26(30)33-3)16(2)27-19-5-4-6-21(29)25(19)24/h7-13,24,27H,4-6,14H2,1-3H3 |
InChI Key |
RMQLOZWPORAHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(CCCC4=O)NC(=C3C(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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